Cas no 1200-15-3 (2-(4-Chlorobenzyl)oxy-1-ethanol)
2-(4-Chlorobenzyl)oxy-1-ethanol Chemical and Physical Properties
Names and Identifiers
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- 2-((4-Chlorobenzyl)oxy)ethanol
- 2-(4-chloro-benzyloxy)-ethanol
- 2-[(4-CHLOROBENZYL)OXY]-1-ETHANOL
- 2-[(4-chlorophenyl)methoxy]ethanol
- Ethanol,2-[(4-chlorophenyl)methoxy]-
- 2-(4-Chlor-benzyloxy)-aethanol
- 2-(4-Chlor-benzyloxy)-ethan-1-ol
- 2-(4-chloro-benzyloxy)ethanol
- 2-[(4-chlorophenyl)methoxy]ethan-1-ol
- 2-{[(4-chlorophenyl)methyl]oxy}ethanol
- chlorobenzyloxyethanol
- Glycol-mono-(4-chlorbenzyl)-ether
- J-505233
- Ethanol, 2-[(4-chlorophenyl)methoxy]-
- FT-0633472
- QWKQPDIBDYVUIZ-UHFFFAOYSA-N
- 2-(4-chlorobenzyloxy)ethanol
- MFCD00172032
- AKOS005070193
- 1200-15-3
- DTXSID30377131
- 3G-963
- SB84050
- CS-0453842
- 2-((4-Chlorobenzyl)oxy)ethan-1-ol
- BAA20015
- SCHEMBL1179088
- DB-041519
- 2-(4-Chlorobenzyl)oxy-1-ethanol
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- MDL: MFCD00172032
- Inchi: 1S/C9H11ClO2/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,11H,5-7H2
- InChI Key: QWKQPDIBDYVUIZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)COCCO
Computed Properties
- Exact Mass: 186.04500
- Monoisotopic Mass: 186.044757
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: 108-112°C
- Boiling Point: 108-112°/0.3mm
- Flash Point: 128.2±21.8 °C
- Refractive Index: 1.541
- PSA: 29.46000
- LogP: 1.84890
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
2-(4-Chlorobenzyl)oxy-1-ethanol Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- HazardClass:IRRITANT
2-(4-Chlorobenzyl)oxy-1-ethanol Customs Data
- HS CODE:2909499000
- Customs Data:
China Customs Code:
2909499000Overview:
2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
2-(4-Chlorobenzyl)oxy-1-ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C364748-50mg |
2-[(4-Chlorobenzyl)oxy]-1-ethanol |
1200-15-3 | 50mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C364748-100mg |
2-[(4-Chlorobenzyl)oxy]-1-ethanol |
1200-15-3 | 100mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C364748-500mg |
2-[(4-Chlorobenzyl)oxy]-1-ethanol |
1200-15-3 | 500mg |
$ 160.00 | 2022-04-01 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044094-1g |
2-[(4-Chlorobenzyl)oxy]-1-ethanol |
1200-15-3 | >95% | 1g |
2453CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044094-5g |
2-[(4-Chlorobenzyl)oxy]-1-ethanol |
1200-15-3 | >95% | 5g |
5623CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044094-500mg |
2-[(4-Chlorobenzyl)oxy]-1-ethanol |
1200-15-3 | >95% | 500mg |
1917CNY | 2021-05-07 | |
| Apollo Scientific | OR32621-1g |
2-[(4-Chlorophenyl)methoxy]ethan-1-ol |
1200-15-3 | 95 | 1g |
£105.00 | 2025-02-19 | |
| Apollo Scientific | OR32621-5g |
2-[(4-Chlorophenyl)methoxy]ethan-1-ol |
1200-15-3 | 97% | 5g |
£285.00 | 2023-09-02 | |
| Apollo Scientific | OR32621-25g |
2-[(4-Chlorophenyl)methoxy]ethan-1-ol |
1200-15-3 | 97% | 25g |
£920.00 | 2023-09-02 | |
| abcr | AB156246-500 mg |
2-[(4-Chlorobenzyl)oxy]-1-ethanol; . |
1200-15-3 | 500mg |
€103.40 | 2023-05-08 |
2-(4-Chlorobenzyl)oxy-1-ethanol Suppliers
2-(4-Chlorobenzyl)oxy-1-ethanol Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2-(4-Chlorobenzyl)oxy-1-ethanol
Research Briefing on 2-(4-Chlorobenzyl)oxy-1-ethanol (CAS: 1200-15-3) in Chemical Biology and Pharmaceutical Applications
2-(4-Chlorobenzyl)oxy-1-ethanol (CAS: 1200-15-3) is a chemical compound with significant potential in the field of chemical biology and pharmaceutical research. Recent studies have explored its applications in drug synthesis, biological activity, and therapeutic mechanisms. This briefing provides an overview of the latest research findings, focusing on its structural properties, synthetic pathways, and pharmacological relevance.
The compound's structure, featuring a chlorobenzyl ether group linked to an ethanol moiety, makes it a versatile intermediate in organic synthesis. Researchers have investigated its role in the development of novel antimicrobial and anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in synthesizing derivatives with enhanced bioactivity against resistant bacterial strains.
In terms of synthetic methodologies, recent advancements have optimized the production of 2-(4-Chlorobenzyl)oxy-1-ethanol using green chemistry approaches. A team at the University of Cambridge reported a catalytic process that reduces byproduct formation and improves yield (up to 85%) under mild reaction conditions. This innovation aligns with the pharmaceutical industry's push toward sustainable manufacturing practices.
Pharmacological studies have highlighted the compound's interaction with cellular targets, particularly its modulation of inflammatory pathways. In vitro experiments using human macrophage cells revealed that 2-(4-Chlorobenzyl)oxy-1-ethanol derivatives inhibit NF-κB signaling, suggesting potential applications in treating chronic inflammatory diseases. However, further in vivo studies are needed to validate these findings and assess toxicity profiles.
Despite its promise, challenges remain in the clinical translation of 2-(4-Chlorobenzyl)oxy-1-ethanol-based therapeutics. Issues such as metabolic stability and bioavailability require addressing through structural optimization. Collaborative efforts between academic and industrial researchers are underway to overcome these hurdles, with preliminary data indicating promising modifications to the core scaffold.
In conclusion, 2-(4-Chlorobenzyl)oxy-1-ethanol represents a compelling case study in bridging chemical synthesis with biological applications. Its dual role as a synthetic intermediate and bioactive molecule underscores the interdisciplinary nature of modern drug discovery. Future research directions may explore its utility in targeted drug delivery systems or as a scaffold for fragment-based drug design.
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